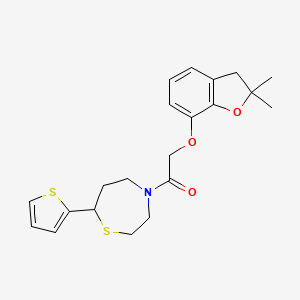

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that likely exhibits a range of biological activities due to the presence of benzofuran and thiazole moieties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of related benzofuran derivatives is described in the first paper, where a cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates is catalyzed by 4-dimethylaminopyridine (DMAP) to yield 2-aminobenzofuran-3(2H)-one derivatives . This suggests that similar catalytic methods could potentially be applied to synthesize the benzofuran portion of the target compound.

In the second paper, the synthesis of thiazole derivatives is discussed, starting from 2-bromo-1-(3,4-dimethylphenyl)ethanone . This process involves reactions with various reagents to introduce the thiazole moiety. Although the target compound has a thiazepan moiety instead of a simple thiazole, the methods described could provide a starting point for the synthesis of the thiazepan portion of the molecule.

Molecular Structure Analysis

The molecular structure of the target compound would be expected to include a benzofuran ring system, which is a fused ring structure combining benzene and furan, and a thiazepan ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen. The presence of these heterocycles is likely to influence the compound's electronic distribution and reactivity.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The benzofuran moiety could undergo electrophilic substitution reactions due to the electron-rich furan ring, while the thiazepan ring might be involved in nucleophilic substitution reactions due to the presence of a heteroatom with a lone pair of electrons. The ether linkage between the two ring systems could also be a site for chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of the compound, such as melting point, boiling point, and solubility, would be influenced by the molecular weight and the presence of heteroatoms, which could lead to hydrogen bonding. The chemical properties would include reactivity towards acids, bases, oxidizing and reducing agents, and the potential for forming coordination complexes with metals due to the nitrogen and sulfur atoms.

Wissenschaftliche Forschungsanwendungen

Photoisomerization and Oxidative Coupling Reactions Compounds containing benzofuran and thiophene units have been studied for their photoisomerization properties and oxidative coupling reactions. For instance, research on the photoisomerization of thiin derivatives has provided insights into cyclic sulfoxides' behavior under light irradiation, leading to various products through ring contraction and elimination processes. These findings highlight the potential of such compounds in photochemical applications (Kowalewski & Margaretha, 1993). Additionally, studies on the oxidative dimerization of vanillidene derivatives have shown the formation of dihydrobenzofurans, biphenyls, and dilactones, indicating applications in synthetic organic chemistry and materials science (Constantin, Conrad, & Beifuss, 2013).

Synthesis and Reactivity of Benzofuran and Thiophene Derivatives The reactivity of benzofuran and thiophene derivatives has been a subject of study, leading to the synthesis of novel compounds. Research has explored the acylation of benzofurans and the synthesis of furoisoflavones, demonstrating the versatility of these compounds in producing a variety of chemical structures with potential pharmaceutical applications (Kawase, Nanbu, & Miyoshi, 1968). Furthermore, the development of structurally diverse libraries through alkylation and ring closure reactions using thiophene derivatives indicates the potential for creating a wide range of bioactive molecules (Roman, 2013).

Anticancer and Antimicrobial Activities Compounds with benzofuran and thiophene moieties have been evaluated for their biological activities, including anticancer and antimicrobial properties. Studies have identified sulfur-containing heterocyclic analogs with significant antiproliferative activity against cancer cells, highlighting the potential for therapeutic applications (Haridevamuthu et al., 2023). Similarly, novel benzosuberone derivatives synthesized using organophosphorus reagents have been screened for antitumor activities, further emphasizing the relevance of these compounds in medicinal chemistry (Boulos, Abdel-Malek, & El-Sayed, 2012).

Eigenschaften

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S2/c1-21(2)13-15-5-3-6-16(20(15)25-21)24-14-19(23)22-9-8-18(27-12-10-22)17-7-4-11-26-17/h3-7,11,18H,8-10,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUKNJYIJBPKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(SCC3)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide](/img/structure/B2543284.png)

![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2543289.png)

![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)

![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)